molecular formula C15H17N3O4 B2998255 Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate CAS No. 731793-03-6

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate

Cat. No. B2998255
CAS RN: 731793-03-6
M. Wt: 303.318
InChI Key: CSEZEUWKFYKQJD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 .


Synthesis Analysis

The synthesis of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The structure of the resulting cyclic amidrazone was established by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 .


Chemical Reactions Analysis

The chemical reactivity of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is influenced by the temperature conditions and lactim ether ring size . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Construction of Alkaloids

The compound can be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They may occur as either simple aromatic rings or non-aromatic rings. Some examples are pyridine (C5H5N), pyrimidine (C4H4N2) and dioxane (C4H8O2).

Synthesis of Uncommon Heterocycles

The compound can be used in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound showed anti-inflammatory and analgesic activities along with ulcerogenic index . This suggests that the compound could potentially be used in the development of new drugs for the treatment of inflammation and pain.

Cyclization Mechanisms

The compound can be used to study different cyclization mechanisms . Cyclization is a process that forms a cycle, or ring, of atoms in a molecule. This is a key process in the synthesis of many organic compounds.

properties

IUPAC Name

ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(19)11-4-3-7-17(10-11)14-6-5-13(18(20)21)8-12(14)9-16/h5-6,8,11H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEZEUWKFYKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate

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